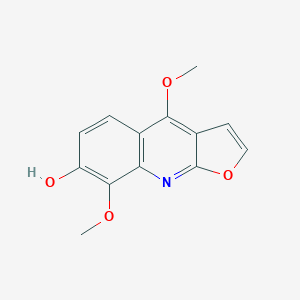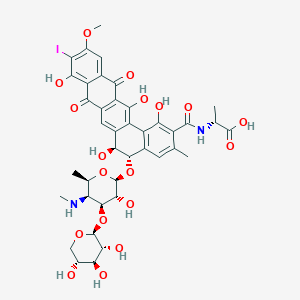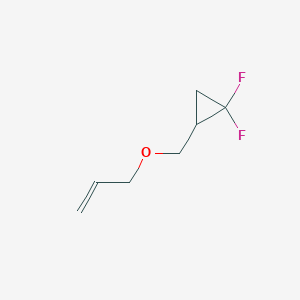
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, also known as DFP, is a cyclopropane compound that has been used extensively in scientific research. DFP is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds.
Wirkmechanismus
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane depends on the specific reaction that it undergoes. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can undergo nucleophilic substitution reactions, where the propargyl alcohol group is replaced by a nucleophile. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can also undergo addition reactions with other compounds, such as alkenes and alkynes.
Biochemische Und Physiologische Effekte
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors and subsequent toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is also relatively easy to synthesize and purify. However, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has some limitations for use in lab experiments. It is a highly toxic compound that can be dangerous if not handled properly. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be difficult to handle due to its high reactivity and volatility.
Zukünftige Richtungen
There are several future directions for research on 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane. One area of research is the development of new synthetic methods for 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives. Another area of research is the investigation of the mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its effects on biological systems. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives could be explored as potential drug candidates for the treatment of various diseases.
Synthesemethoden
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be synthesized by the reaction of 1,1-difluoro-2-(bromomethyl)cyclopropane with propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the bromine atom is replaced by the propargyl alcohol group. The resulting product is 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, which can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a versatile building block that can be used to synthesize a wide range of compounds with different properties and functions. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used to synthesize antiviral drugs, anticancer drugs, and insecticides.
Eigenschaften
CAS-Nummer |
154413-34-0 |
|---|---|
Produktname |
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane |
Molekularformel |
C7H10F2O |
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1,1-difluoro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10F2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI-Schlüssel |
BNCQITRDZYMQSL-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1(F)F |
Kanonische SMILES |
C=CCOCC1CC1(F)F |
Synonyme |
Cyclopropane, 1,1-difluoro-2-[(2-propenyloxy)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
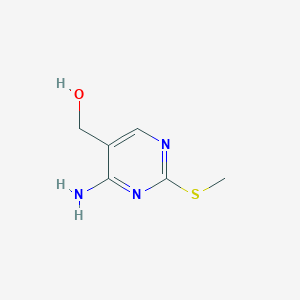
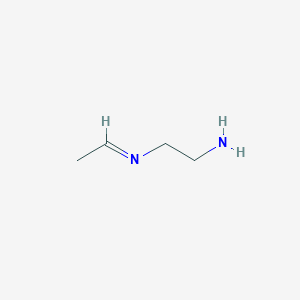
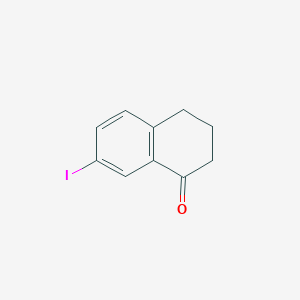
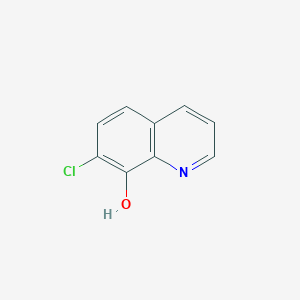
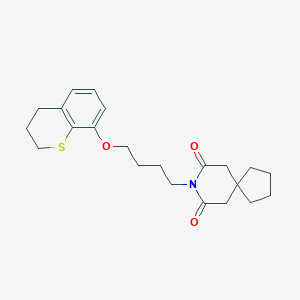
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
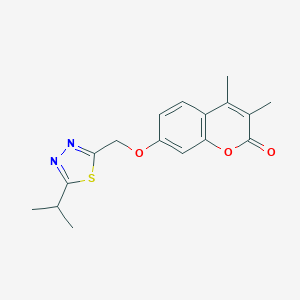
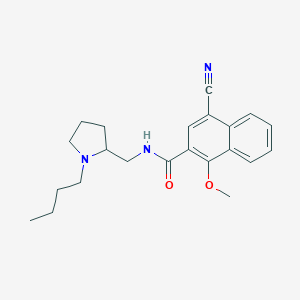
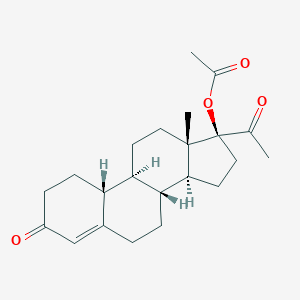
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
